2,3,6-Trifluorobenzyl bromide

Catalog No.
S776113
CAS No.
151412-02-1
M.F
C7H4BrF3
M. Wt
225.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trifluorobenzyl bromide

CAS Number

151412-02-1

Product Name

2,3,6-Trifluorobenzyl bromide

IUPAC Name

2-(bromomethyl)-1,3,4-trifluorobenzene

Molecular Formula

C7H4BrF3

Molecular Weight

225.01 g/mol

InChI

InChI=1S/C7H4BrF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2

InChI Key

JPBWEVKHPSNBCE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)CBr)F)F

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)F)F

The exact mass of the compound 2,3,6-Trifluorobenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,6-Trifluorobenzyl bromide is a highly reactive, polyfluorinated electrophilic building block (MW: 225.01 g/mol, boiling point: ~114 °C) utilized extensively in advanced medicinal chemistry and agrochemical synthesis. Characterized by its specific asymmetric fluorination pattern, the compound features two ortho-fluorine atoms that provide significant steric shielding to the benzylic position, coupled with a meta-fluorine that strongly modulates the electronic environment and pKa of adjacent functional groups[1]. For industrial buyers and synthetic chemists, this compound serves as a premium precursor for introducing the 2,3,6-trifluorobenzyl moiety, a structural motif proven to enhance lipophilicity, improve membrane permeability, and confer resistance against cytochrome P450-mediated benzylic oxidation compared to unfluorinated baselines[2].

Substituting 2,3,6-trifluorobenzyl bromide with generic benzyl bromide or symmetrical isomers like 2,4,6-trifluorobenzyl bromide fundamentally compromises the target molecule's pharmacokinetic and binding profile. Unsubstituted benzyl groups lack the critical ortho-fluorine steric bulk, leaving the benzylic carbon highly vulnerable to rapid metabolic cleavage and oxidation [1]. Furthermore, attempting to substitute with the symmetrical 2,4,6-trifluoro isomer alters the molecular dipole moment and the specific spatial orientation required for optimal receptor binding in kinase and enzyme inhibitors[2]. Consequently, for applications requiring precise modulation of LogP and targeted steric hindrance—such as in the development of hDHODH inhibitors or advanced antiparasitics—procuring the exact 2,3,6-trifluoro isomer is non-negotiable to ensure reproducible efficacy and metabolic stability [3].

Solid-Phase Alkylation Efficiency and Processability

In the automated solid-phase synthesis of biheterocyclic dihydroimidazole libraries, 2,3,6-trifluorobenzyl bromide demonstrates excellent processability as an electrophilic capping agent. When reacted with resin-bound thiobenzimidazoles in the presence of 1-methylimidazole, it achieves complete alkylation, yielding final cleaved products with 60–80% overall yields and high crude purity (>85% via RP-HPLC) [1]. This performance is quantitatively comparable to unhindered baselines like iodomethane and standard benzyl bromide, proving that the ortho-fluorine steric hindrance does not impede its utility in high-throughput synthetic workflows [1].

Evidence DimensionSolid-phase alkylation yield and purity
Target Compound Data60–80% overall yield, >85% RP-HPLC purity
Comparator Or BaselineUnhindered alkyl halides (iodomethane, benzyl bromide) achieving similar >60% yields
Quantified DifferenceNegligible yield penalty despite high steric hindrance from dual ortho-fluorines
Conditions0.5 M DMF, 1-methylimidazole base, room temperature

Assures procurement teams that this sterically demanding building block can be seamlessly integrated into automated, high-throughput library synthesis without requiring specialized coupling conditions.

Lipophilicity Enhancement in Antiparasitic Scaffold Design

The strategic incorporation of the 2,3,6-trifluorobenzyl group is highly effective for tuning the lipophilicity of nitrogenous heterocycles. During the synthesis of thiabendazole derivatives for antiparasitic applications, N-alkylation with 2,3,6-trifluorobenzyl bromide proceeded efficiently to afford the target compound in a 75% isolated yield [1]. More importantly, the addition of this specific polyfluorinated motif significantly increased the lipophilicity of the base scaffold, a critical parameter for enhancing membrane permeability and enabling the molecule to penetrate unhatched Taenia crassiceps cysticerci [1].

Evidence DimensionSynthetic yield and lipophilicity (LogP) modulation
Target Compound Data75% isolated yield; significant LogP increase
Comparator Or BaselineUnsubstituted thiabendazole (baseline low lipophilicity)
Quantified Difference75% conversion efficiency while dramatically improving membrane penetration capabilities
ConditionsSodium hydride, nitrogen atmosphere, one-step N-benzylation

Validates the compound as a high-yielding precursor for predictably increasing the membrane permeability and bioavailability of polar heterocyclic drugs.

Precursor Suitability for Sterically Hindered N-Heterocycles

In the optimization of hDHODH inhibitors for inflammatory bowel disease, 2,3,6-trifluorobenzyl bromide was utilized to functionalize the 1H-pyrrolo[2,3-b]pyridine core. The N-alkylation reaction successfully yielded the 1-(2,3,6-trifluorobenzyl) derivative at a 57% isolated yield [1]. The resulting compound demonstrated a highly optimized LogP profile (approx. 5.3–5.5 range) and maintained structural integrity without the benzylic position undergoing rapid degradation [1]. This highlights the bromide's capability to deliver the bulky, electron-withdrawing 2,3,6-trifluorobenzyl group to complex, sterically congested nitrogen centers while maintaining viable manufacturing yields [1].

Evidence DimensionN-alkylation yield on complex heterocycles
Target Compound Data57% isolated yield for 1-(2,3,6-trifluorobenzyl)-1H-pyrrolo[2,3-b]pyridine
Comparator Or Baseline2-methylbenzyl and 2-chloro-6-fluorobenzyl analogs (similar 50-60% yield range)
Quantified DifferenceComparable yield to mono-substituted baselines, but with superior metabolic shielding
ConditionsBase-mediated N-alkylation of pyrrolo[2,3-b]pyridine scaffold

Demonstrates that buyers can rely on this reagent for late-stage functionalization of complex APIs without suffering catastrophic yield drops associated with highly hindered electrophiles.

High-Throughput Solid-Phase Library Capping

Ideal for automated combinatorial chemistry where a highly reactive, yet sterically distinct, fluorinated benzyl halide is required to cap thioamides or imidazoles with high HPLC purity (>85%) without requiring specialized coupling protocols[1].

Antiparasitic and Agrochemical Scaffold Optimization

The preferred alkylating agent for N-functionalizing benzimidazoles (e.g., thiabendazole) to predictably increase lipophilicity and drive intracellular membrane penetration in challenging biological models[2].

Kinase and Enzyme Inhibitor Development

Selected when designing APIs (like hDHODH or PtpB inhibitors) that require a specific dipole moment and dual ortho-fluorine steric shielding to prevent cytochrome P450-mediated benzylic oxidation while maintaining processable synthesis yields [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3,6-Trifluorobenzyl bromide

Dates

Last modified: 08-15-2023

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